Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate
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Overview
Description
Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a diazepine ring, along with various substituents such as a chlorophenyl group, a methoxy group, and an ethyl acetate moiety. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Triazolo Ring: This step involves the cyclization of appropriate precursors to form the triazolo ring. Common reagents used in this step include hydrazine derivatives and aldehydes under acidic or basic conditions.
Formation of the Diazepine Ring: The triazolo ring is then fused with a diazepine ring through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.
Introduction of Substituents: The chlorophenyl, methoxy, and ethyl acetate groups are introduced through various substitution reactions. These reactions typically involve the use of halogenated precursors and nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The molecular pathways involved include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate can be compared with other benzodiazepine derivatives, such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Lorazepam: Used for its sedative and anxiolytic effects.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer distinct therapeutic advantages over other benzodiazepines.
Properties
Molecular Formula |
C22H21ClN4O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
ethyl 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate |
InChI |
InChI=1S/C22H21ClN4O3/c1-4-30-20(28)12-18-22-26-25-13(2)27(22)19-10-9-16(29-3)11-17(19)21(24-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3/t18-/m0/s1 |
InChI Key |
MRSMCYRNBQGZPF-SFHVURJKSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CCOC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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